

Spectroscopic Data of 2-Chlorobutanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobutanal

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Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-chlorobutanal**, a chlorinated aldehyde of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra for **2-chlorobutanal**, this document presents a detailed analysis of the spectroscopic data for the structurally related compound, 2-chlorobutane, and uses this information to predict the spectral characteristics of **2-chlorobutanal**. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data of 2-Chlorobutanal

While experimental data for **2-chlorobutanal** is not readily available in public databases, we can predict its spectroscopic features based on the known effects of the aldehyde functional group and the chlorine substituent.

Expected Differences in Spectra between 2-Chlorobutane and **2-Chlorobutanal**:

- ^1H NMR: The most significant difference will be the appearance of a highly deshielded aldehyde proton (CHO) signal for **2-chlorobutanal**, typically in the range of 9-10 ppm. The proton on the carbon bearing the chlorine (α -carbon) will also be shifted downfield compared

to the corresponding proton in 2-chlorobutane due to the electron-withdrawing effect of the adjacent carbonyl group.

- ¹³C NMR: A prominent downfield signal corresponding to the carbonyl carbon (C=O) of the aldehyde will be present for **2-chlorobutanal**, generally in the 190-200 ppm region. The α-carbon signal will also be shifted further downfield.
- IR Spectroscopy: The IR spectrum of **2-chlorobutanal** will be characterized by a strong carbonyl (C=O) stretching absorption band around 1720-1740 cm⁻¹. Additionally, characteristic aldehyde C-H stretching bands are expected around 2720 and 2820 cm⁻¹.
- Mass Spectrometry: The molecular ion peak for **2-chlorobutanal** will be at m/z 106 and 108 (due to the ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern will be influenced by the aldehyde group, with characteristic losses of H (M-1), CHO (M-29), and cleavage at the α-carbon.

Spectroscopic Data of 2-Chlorobutane (Illustrative Example)

The following tables summarize the experimental spectroscopic data for 2-chlorobutane, which serves as a valuable reference for understanding the spectroscopic properties of a four-carbon chain with a chlorine atom at the second position.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorobutane

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (at C1)	~1.0	Triplet	~7.4
CH ₂	~1.7	Multiplet	-
CH ₃ (at C4)	~1.5	Doublet	~6.6
CHCl	~4.0	Sextet	~6.5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chlorobutane

Carbon Atom	Chemical Shift (δ , ppm)
C1	~25
C2	~60
C3	~33
C4	~11

Solvent: CDCl_3

Table 3: Infrared (IR) Spectroscopic Data for 2-Chlorobutane

Functional Group	Absorption Range (cm^{-1})	Intensity
C-H stretch (alkane)	2880 - 3080	Strong
C-H bend (alkane)	1300 - 1500	Medium
C-Cl stretch	580 - 780	Strong

Table 4: Mass Spectrometry (MS) Data for 2-Chlorobutane

m/z	Proposed Fragment	Relative Abundance
92/94	$[\text{CH}_3\text{CH}_2\text{CH}(\text{Cl})\text{CH}_3]^+$ (Molecular Ion)	Low
57	$[\text{CH}_3\text{CH}_2\text{CHCH}_3]^+$ (Loss of Cl)	High (Base Peak)
63/65	$[\text{CH}_2\text{CHCl}]^+$	Medium
29	$[\text{CH}_3\text{CH}_2]^+$	Medium

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-20 mg of the liquid sample (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) into a clean, dry vial.[\[1\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) to dissolve the sample.[\[1\]](#)[\[2\]](#)
 - Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#) The final sample depth should be around 4-5 cm.[\[1\]](#)[\[2\]](#)
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[1\]](#)
 - Shim the magnetic field to achieve optimal homogeneity.[\[1\]](#)
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .[\[3\]](#)
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):

- Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.
- Data Acquisition:
 - Place the sample holder (with the salt plates or ATR accessory) into the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample holder or clean ATR crystal.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

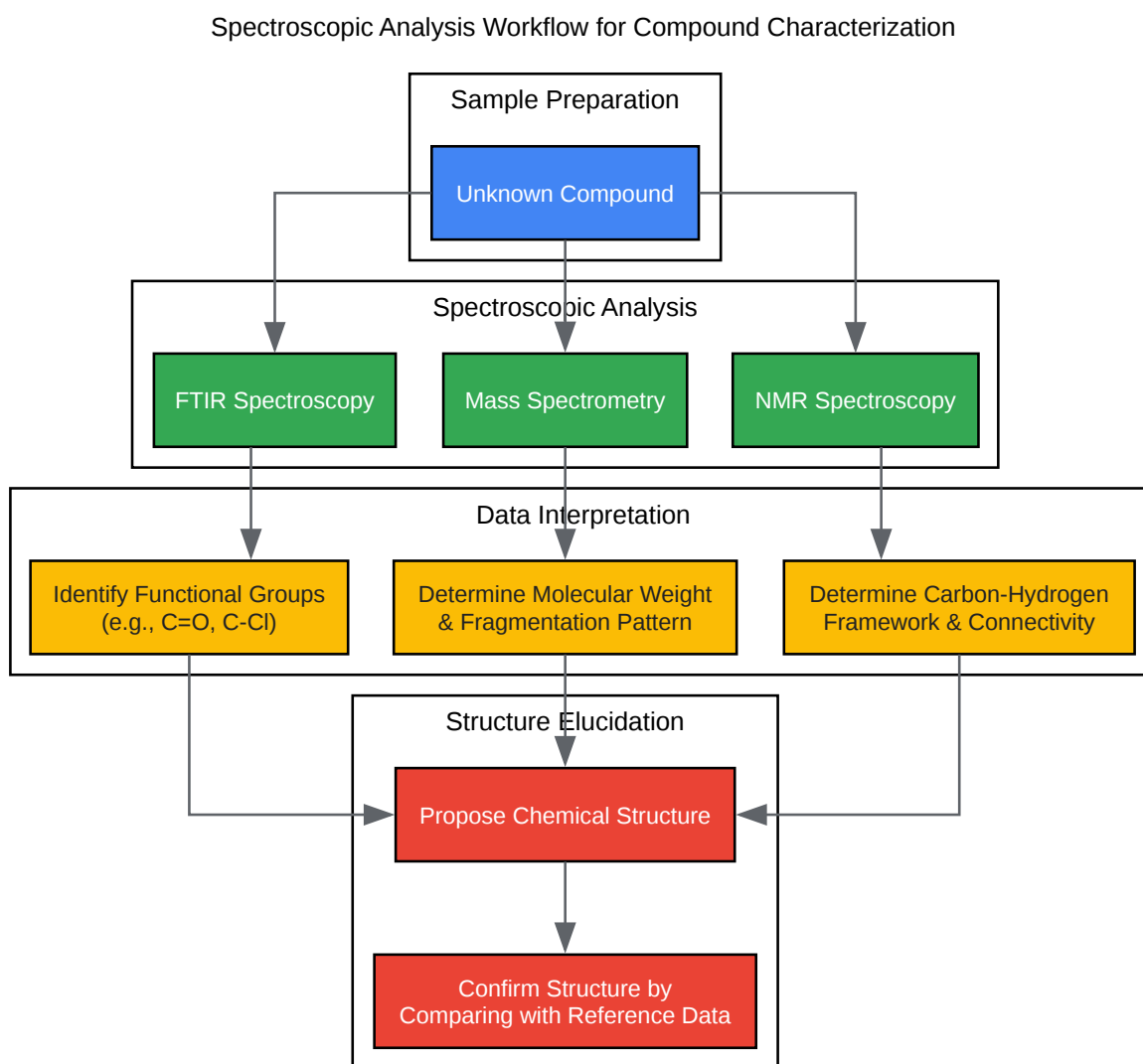
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent (e.g., dichloromethane or hexane).[5]
 - Transfer the solution to a 1.5 mL glass autosampler vial and cap it.[5] Ensure the sample is free of particulates.[5]
- Data Acquisition:
 - Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[6]
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.[6]

- The volatile compounds will be separated on the GC column and elute into the mass spectrometer.
- For electron ionization (EI), the molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[6]
- The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.[6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an unknown compound using a combination of spectroscopic techniques.



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